3-chloro-N-(2,5-dimethylphenyl)propanamide
Overview
Description
3-chloro-N-(2,5-dimethylphenyl)propanamide is an organic compound with the molecular formula C11H14ClNO It is a chlorinated amide derivative of propanamide, featuring a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,5-dimethylphenyl)propanamide typically involves the reaction of 2,5-dimethylaniline with 3-chloropropionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Materials: 2,5-dimethylaniline (C8H11N) and 3-chloropropionyl chloride (C3H4ClO).
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen) and in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,5-dimethylaniline is dissolved in a suitable solvent (e.g., dichloromethane), and the 3-chloropropionyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until completion.
Workup: The reaction mixture is washed with water, and the organic layer is separated and dried over anhydrous sodium sulfate. The solvent is then evaporated to obtain the crude product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the propanamide moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thiolamides, or alkoxyamides.
Reduction: Formation of 3-amino-N-(2,5-dimethylphenyl)propanamide.
Oxidation: Formation of 3-chloro-N-(2,5-dimethylphenyl)propanoic acid.
Scientific Research Applications
3-chloro-N-(2,5-dimethylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,5-dimethylphenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,3-dimethylphenyl)propanamide
- 3-chloro-N-(3,5-dimethylphenyl)propanamide
- 3-chloro-N-(2,4-dimethylphenyl)propanamide
Uniqueness
3-chloro-N-(2,5-dimethylphenyl)propanamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom also adds to its distinctiveness, affecting its interactions with nucleophiles and other reagents.
Properties
IUPAC Name |
3-chloro-N-(2,5-dimethylphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINULPAFJWFTTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390913 | |
Record name | 3-chloro-N-(2,5-dimethylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39494-07-0 | |
Record name | 3-chloro-N-(2,5-dimethylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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